

A Comparative Guide to the Structure-Activity Relationship of Substituted Diaminopyrimidines

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Compound of Interest

Compound Name: 2,3-Diaminopyridin-4-ol

Cat. No.: B15174216

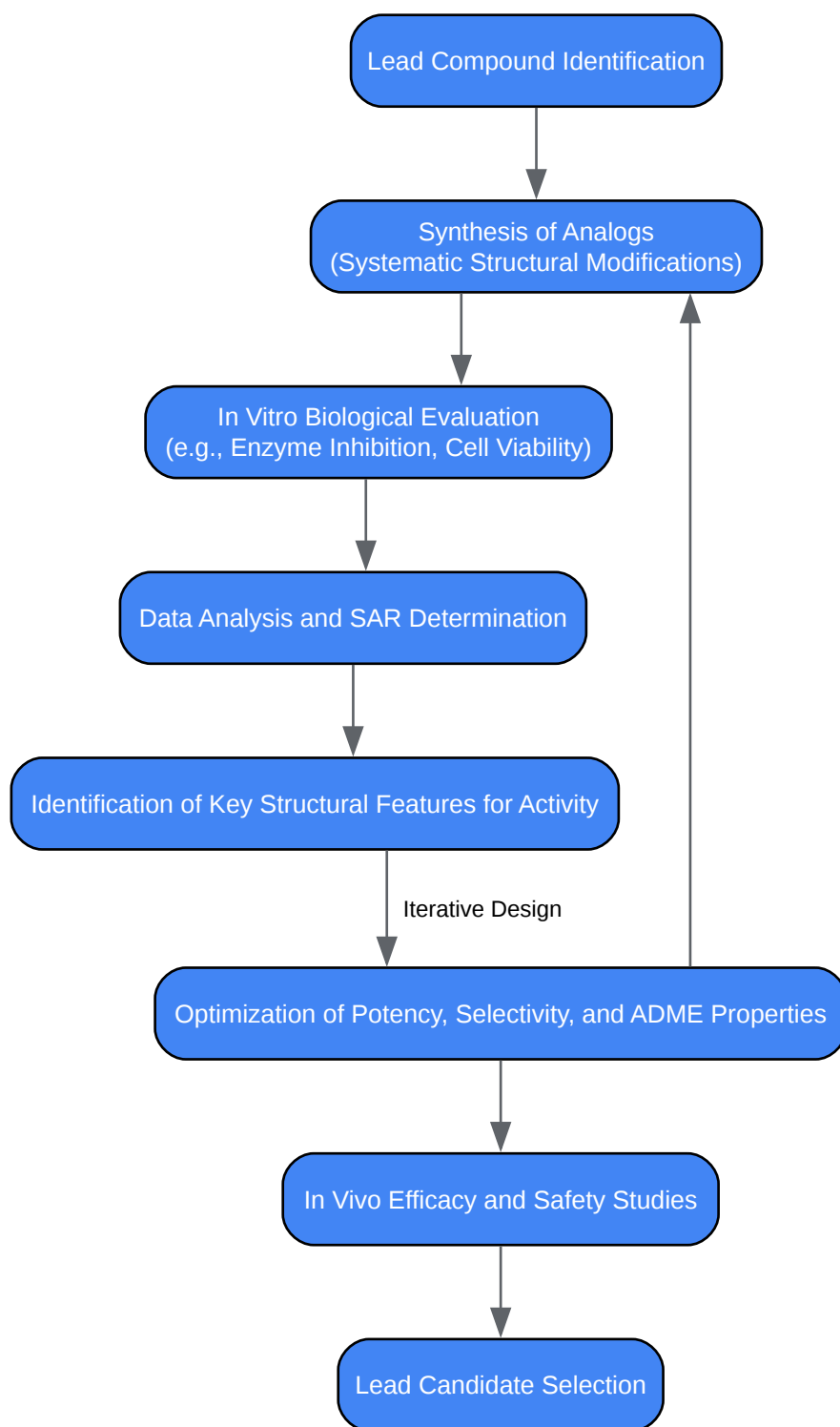
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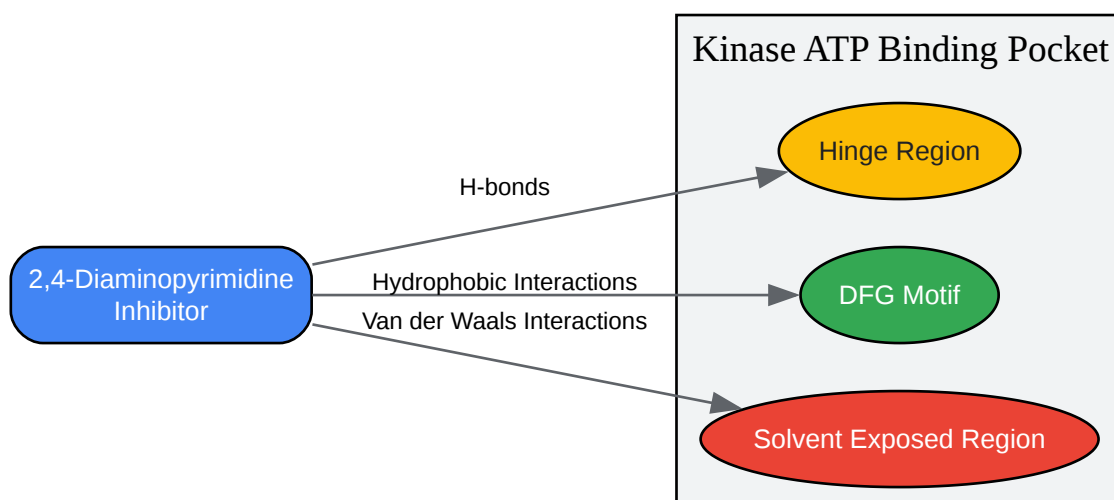
For Researchers, Scientists, and Drug Development Professionals

The diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide range of biological targets, including kinases, G-protein coupled receptors, and ion channels. Understanding the structure-activity relationship (SAR) of substituted diaminopyrimidines is crucial for the rational design of potent and selective therapeutic agents. This guide provides a comparative analysis of the SAR of diaminopyrimidine derivatives against various targets, supported by experimental data and detailed methodologies.

Core Diaminopyrimidine Scaffold and Substitution Points

The fundamental 2,4-diaminopyrimidine core offers several positions for chemical modification to modulate biological activity, selectivity, and pharmacokinetic properties. The key substitution points are typically at the C2-amino, C4-amino, C5, and C6 positions of the pyrimidine ring.





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